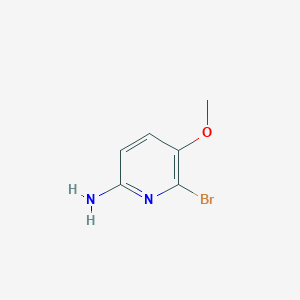

6-Bromo-5-methoxypyridin-2-amine

Beschreibung

Significance of Halogenated and Alkoxy-Substituted Pyridines in Organic and Medicinal Chemistry

The strategic introduction of halogen and alkoxy substituents onto the pyridine (B92270) ring profoundly influences its chemical reactivity and biological profile. Halogenated pyridines are crucial intermediates in a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. nih.gov The carbon-halogen bond serves as a versatile handle for introducing various functional groups, a cornerstone of modern synthetic strategy. nih.gov In medicinal chemistry, halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Alkoxy-substituted pyridines also play a pivotal role in both organic synthesis and drug discovery. thieme-connect.com The methoxy (B1213986) group, in particular, can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring, thereby affecting its reactivity and interaction with biological macromolecules. The synthesis of specific alkoxy-substituted pyridines can be challenging, often requiring tailored synthetic routes to achieve the desired regiochemistry. thieme-connect.com

Overview of 2-Aminopyridine (B139424) Scaffold Reactivity and Biological Relevance

The 2-aminopyridine scaffold is a particularly important pharmacophore found in numerous approved drugs. wikipedia.org Its bifunctional nature, possessing both a basic ring nitrogen and an exocyclic amino group, allows it to engage in a variety of chemical reactions and biological interactions. wikipedia.org The reactivity of the 2-aminopyridine core can be complex, with reactions potentially occurring at the amino group, the ring nitrogen, or the carbon atoms of the pyridine ring. rsc.orgrsc.orgacs.org This versatile reactivity has been exploited to create large libraries of compounds for drug screening.

From a biological perspective, the 2-aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone. acs.org This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases. Beyond kinases, 2-aminopyridine derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govchemimpex.com

Positioning of 6-Bromo-5-methoxypyridin-2-amine within the Landscape of Pyridine Research

This compound is a unique trifunctionalized pyridine derivative that combines the key features of halogenation, alkoxy substitution, and the 2-aminopyridine scaffold. chemimpex.com This specific arrangement of functional groups makes it a highly valuable and versatile building block in contemporary chemical research.

The presence of the bromine atom at the 6-position, the methoxy group at the 5-position, and the amino group at the 2-position creates a distinct pattern of reactivity and potential for biological interactions. The bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The methoxy group can influence the electronic environment of the ring and participate in hydrogen bonding. The 2-amino group is a key pharmacophoric element and a handle for further derivatization.

This compound serves as a critical intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Researchers have utilized this compound in the development of compounds targeting a range of biological processes. chemimpex.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79491-43-3 | finetechnology-ind.commatrix-fine-chemicals.comscbt.com |

| Molecular Formula | C6H7BrN2O | finetechnology-ind.commatrix-fine-chemicals.comscbt.com |

| Molecular Weight | 203.04 g/mol | finetechnology-ind.comscbt.com |

| InChIKey | UNAKBWCLMAJBON-UHFFFAOYSA-N | finetechnology-ind.commatrix-fine-chemicals.com |

| SMILES | COC1=C(Br)N=C(N)C=C1 | matrix-fine-chemicals.com |

Research Gaps and Future Perspectives for this compound Studies

Despite its clear utility, the full potential of this compound remains to be explored. A significant research gap exists in the comprehensive evaluation of its biological activity profile. While it is used as an intermediate, its intrinsic biological properties are not well-documented in publicly available literature. A thorough screening of this compound against a diverse panel of biological targets could uncover novel therapeutic applications.

Furthermore, while the reactivity of the individual functional groups is generally understood, the interplay between the bromo, methoxy, and amino substituents in directing chemical reactions warrants more in-depth investigation. Studies focusing on the selective functionalization of the different positions of the pyridine ring would be highly valuable for synthetic chemists.

Future research should focus on:

Exploring the full range of cross-coupling reactions at the bromine position to generate a diverse library of derivatives.

Investigating the derivatization of the 2-amino group to create novel amides, ureas, and other functional groups with potential biological activity.

Conducting comprehensive biological screening of this compound and its derivatives to identify novel lead compounds for drug discovery.

Developing novel synthetic routes to this and related polysubstituted pyridines to improve efficiency and expand the accessible chemical space.

By addressing these research gaps, the scientific community can fully leverage the potential of this compound as a powerful tool in the advancement of organic synthesis and medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-5-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAKBWCLMAJBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509112 | |

| Record name | 6-Bromo-5-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79491-43-3 | |

| Record name | 6-Bromo-5-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 5 Methoxypyridin 2 Amine and Its Precursors

Regioselective Bromination Strategies for Pyridine (B92270) Nuclei Preceding Functionalization

The introduction of a bromine atom at a specific position on an activated pyridine ring is a critical step in the synthesis of many complex heterocyclic compounds. The regioselectivity of this electrophilic substitution is governed by the electronic effects of the existing substituents and the choice of brominating agent and reaction conditions.

Direct bromination of pyridine rings bearing activating groups, such as amino or methoxy (B1213986) substituents, typically proceeds via electrophilic aromatic substitution. The position of bromination is directed by these activating groups. For instance, the bromination of 2-aminopyridine (B139424) derivatives often occurs at the 5-position due to the strong ortho-, para-directing nature of the amino group. However, controlling the reaction to achieve mono-bromination can be challenging, as over-bromination can lead to the formation of di-bromo by-products like 2-amino-3,5-dibromopyridine. heteroletters.org

The choice of solvent and brominating agent is crucial. While elemental bromine can be used, often in solvents like acetic acid or chloroform, its high reactivity and hazardous nature have led to the exploration of alternative reagents. heteroletters.orgthieme-connect.comgoogle.com Phenyltrimethylammonium tribromide has been presented as a safer alternative to liquid bromine for the bromination of 2-aminopyridine, yielding 2-amino-5-bromopyridine under mild conditions. google.com

Table 1: Comparison of Direct Bromination Reagents for Pyridine Derivatives

| Reagent | Substrate Example | Typical Conditions | Key Outcomes & Challenges |

| Bromine (Br₂) | 2-Aminopyridine | Acetic Acid or Chloroform | Effective, but can lead to over-bromination; hazardous. heteroletters.orgthieme-connect.com |

| Phenyltrimethylammonium tribromide | 2-Aminopyridine | Chloroform, 20-50°C | Milder, solid reagent; improved regioselectivity for mono-bromination. google.com |

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for regioselective bromination of aromatic and heteroaromatic compounds. mdpi.commissouri.edu It serves as a source of electrophilic bromine, often under milder conditions than elemental bromine, which can help in preventing side reactions and improving yields of the desired mono-brominated product. The reactivity and selectivity of NBS can be tuned by the choice of solvent and reaction temperature. thieme-connect.com

For activated pyridines, such as those with amino, hydroxy, or methoxy groups, NBS has been shown to be highly effective. thieme-connect.com The reaction with 2-amino- or 2-methoxypyridine derivatives generally results in substitution at the C5 position. Studies have shown that the bromination of activated pyridines with NBS can be carried out in various solvents, including acetonitrile (B52724) and carbon tetrachloride, often at room temperature. thieme-connect.commdpi.com In the synthesis of precursors for 6-Bromo-5-methoxypyridin-2-amine, NBS can be employed to brominate a 2-amino-5-methoxypyridine (B21397) intermediate, where the combined directing effects of the amino and methoxy groups strongly favor substitution at the C6 position. The use of NBS is particularly advantageous as it often minimizes the formation of di-brominated byproducts that can occur with more aggressive brominating agents. heteroletters.orgpharm.or.jp

Table 2: NBS Bromination of Activated Pyridines

| Substrate | Solvent | Temperature | Major Product(s) | Reference |

| Activated Pyridines (general) | Acetonitrile, CCl₄, CS₂, CH₃OH | Varies | Regioselective mono- and di-bromo derivatives | thieme-connect.com |

| 2-Methoxy-6-methylaminopyridine-3-carboxylate | DMF | 5°C | 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylate | pharm.or.jp |

| 5-Methoxybacteriochlorin | THF | Room Temperature | 15-Bromo-5-methoxybacteriochlorin | nih.gov |

Methoxylation Techniques for Pyridine Ring Systems

The introduction of a methoxy group onto a pyridine ring is a key transformation in the synthesis of the target compound. This is typically achieved through nucleophilic substitution of a leaving group, such as a halogen, by a methoxide source.

Nucleophilic aromatic substitution (SNAr) is a primary method for installing a methoxy group on a pyridine ring. This reaction involves the attack of a nucleophile, typically sodium methoxide (NaOMe), on a pyridine ring that is activated towards substitution by the presence of electron-withdrawing groups and contains a suitable leaving group, such as a bromide or chloride atom.

For example, the synthesis of 2-amino-5-methoxypyridine, a precursor to the final product, can be achieved by reacting 2-amino-5-bromopyridine with sodium methoxide. google.comresearchgate.net This reaction may require elevated temperatures and sometimes high pressure to proceed efficiently. google.com The success of the SNAr reaction is highly dependent on the position of the leaving group and the electronic nature of the pyridine ring.

Achieving regioselectivity in methoxylation is critical when multiple potential reaction sites exist. In a multi-step synthesis, the order of bromination and methoxylation steps is crucial. For instance, starting with a di-halogenated pyridine allows for the selective substitution of one halogen over the other based on their relative positions and the pyridine ring's electronics.

A common strategy involves protecting other reactive functional groups to prevent side reactions. For the synthesis of 2-amino-5-methoxypyridine, the amino group of 2-amino-5-bromopyridine can be protected (e.g., with 2,5-hexanedione to form a pyrrole) before the methoxylation step. researchgate.net After the reaction with sodium methoxide to introduce the methoxy group, the protecting group is removed to yield the desired product. researchgate.net This protection-deprotection sequence ensures that the methoxylation occurs selectively at the C5 position without interference from the amino group.

Multi-Step Synthetic Sequences from Readily Available Pyridine Derivatives

The synthesis of this compound is typically accomplished through a multi-step pathway starting from simpler, commercially available pyridine compounds. A logical synthetic route involves the sequential introduction of the required functional groups.

One plausible synthetic pathway begins with 2-amino-5-bromopyridine. The synthesis can proceed as follows:

Protection of the Amino Group : The amino group of 2-amino-5-bromopyridine is first protected to prevent it from undergoing undesired side reactions in subsequent steps.

Methoxylation : The protected 5-bromopyridine derivative is then subjected to nucleophilic aromatic substitution with a methoxide source, such as sodium methoxide, to replace the bromine atom with a methoxy group at the C5 position. researchgate.net

Deprotection : The protecting group on the amino function is removed to yield 2-amino-5-methoxypyridine. researchgate.net

Regioselective Bromination : The final step is the regioselective bromination of 2-amino-5-methoxypyridine. The strong activating and directing effects of both the amino group (at C2) and the methoxy group (at C5) will direct the incoming electrophilic bromine to the C6 position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation to afford this compound.

This strategic sequence ensures the correct placement of all three substituents on the pyridine ring, highlighting the importance of combining protection strategies with regioselective functionalization reactions.

Sequential Halogenation and Methoxylation Pathways

The precise arrangement of substituents on the pyridine ring of this compound necessitates a carefully planned synthetic sequence. The order of halogenation and methoxylation is critical to achieving the desired regiochemistry.

One effective strategy commences with a pre-functionalized pyridine, such as 2-amino-5-bromopyridine. In this pathway, the existing bromine atom serves as the precursor to the final 6-bromo substituent. The synthesis of the methoxy group is then achieved through a nucleophilic substitution reaction. To prevent unwanted side reactions with the amino group, it is often necessary to first protect it. For instance, the reaction of 2-amino-5-bromopyridine with 2,5-hexanedione provides the corresponding pyrrole-protected derivative. This protected intermediate can then undergo methoxylation with a reagent like sodium methoxide to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine researchgate.netasianpubs.org. Subsequent deprotection of the amino group furnishes a precursor that can then be brominated at the 6-position.

Alternatively, a methoxy-substituted pyridine can be the starting point. For example, 2-amino-5-methoxypyridine can be synthesized from 2-amino-5-iodopyridine by treatment with sodium methoxide in the presence of a copper catalyst prepchem.com. Once 2-amino-5-methoxypyridine is obtained, regioselective bromination is required to introduce the bromine atom at the 6-position. The directing effects of the amino and methoxy groups are crucial in this step. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) can be employed, with the reaction conditions optimized to favor substitution at the desired position mdpi.comnih.gov.

Another approach involves the Sandmeyer-type reaction on an amino-substituted precursor. For the synthesis of the related compound 2-bromo-5-methoxypyridine, 2-amino-5-methoxypyridine is treated with hydrobromic acid and bromine, followed by diazotization with sodium nitrite at low temperatures. This sequence effectively replaces the amino group with a bromine atom chemicalbook.com. While this specific example leads to a different isomer, the methodology is a well-established tool for the introduction of halogens onto pyridine rings and can be adapted for the synthesis of other isomers.

| Starting Material | Key Transformation | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2-amino-5-bromopyridine | Protection, Methoxylation, Deprotection | 1. 2,5-hexanedione 2. Sodium methoxide 3. Hydroxylamine hydrochloride | 2-amino-5-methoxypyridine | researchgate.netasianpubs.org |

| 2-amino-5-iodopyridine | Methoxylation | Sodium methoxide, Copper powder | 2-amino-5-methoxypyridine | prepchem.com |

| 2-amino-5-methoxypyridine | Diazotization and Bromination | HBr, Br₂, NaNO₂ | 2-bromo-5-methoxypyridine | chemicalbook.com |

Integration of Amino Group Introduction

The introduction of the 2-amino group is a pivotal step in the synthesis of this compound. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, allowing for the formation of carbon-nitrogen bonds under relatively mild conditions wikipedia.orgrug.nllibretexts.org. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

For the synthesis of this compound, a plausible precursor would be a dihalogenated pyridine, such as 2,6-dibromo-3-methoxypyridine. The differential reactivity of the two bromine atoms can be exploited to achieve selective amination at the 2-position. The choice of catalyst system is critical for success. Catalyst systems often employ palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) precatalysts, in combination with bulky, electron-rich phosphine (B1218219) ligands such as RuPhos or BrettPhos nih.gov. The selection of the base, commonly a strong, non-nucleophilic base like sodium tert-butoxide, is also crucial for the catalytic cycle chemspider.com.

The potential for the existing amino group in a substrate like 3-bromo-2-aminopyridine to coordinate with the palladium center and inhibit catalysis is a known challenge. However, the development of specialized ligand systems has largely overcome this issue, enabling efficient amination even on substrates bearing free amino groups nih.gov.

| Substrate | Amine Source | Catalyst System (Pd Source / Ligand) | Base | Product | Reference |

|---|---|---|---|---|---|

| 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | 3-(morpholin-4-yl)pyridin-2-amine | nih.gov |

| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

Palladium-Catalyzed Cross-Coupling Strategies in Related Pyridine Synthesis (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the functionalization of pyridine rings, enabling the formation of C-C bonds with a wide range of coupling partners.

Application of Cross-Coupling for Pyridine Ring Functionalization

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. In the context of this compound, the 6-bromo position serves as a handle for such transformations, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

The reaction conditions for Suzuki-Miyaura couplings on pyridine substrates have been extensively studied. A typical catalytic system consists of a palladium source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297), and a phosphine ligand mdpi.com. The choice of base, often an inorganic base like potassium phosphate (B84403) or potassium carbonate, and the solvent system, such as a mixture of 1,4-dioxane and water, are critical for achieving high yields mdpi.com. The reaction is generally tolerant of a wide variety of functional groups, making it suitable for late-stage functionalization in complex syntheses. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated mdpi.com.

Challenges and Optimization in Palladium-Catalyzed Reactions

Despite its broad utility, the application of palladium-catalyzed cross-coupling reactions to pyridine-containing substrates is not without its challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. Furthermore, the electronic properties of the pyridine ring and its substituents can significantly influence the reactivity of the C-X bond (where X is a halogen). Electron-rich pyridines, for example, can be less reactive towards oxidative addition, which is a key step in the catalytic cycle.

To overcome these challenges, significant research has focused on the development of highly active and robust catalyst systems. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, has been instrumental in improving the efficiency of cross-coupling reactions on heteroaromatic substrates semanticscholar.org. These ligands promote the formation of the active monoligated palladium(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Optimization of reaction parameters such as the choice of palladium precatalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields and minimize side reactions, such as protodeborylation of the boronic acid or hydrodehalogenation of the pyridine substrate nih.gov. The careful design of the in situ reduction of the palladium(II) precatalyst to the active palladium(0) species is also critical for mastering these reactions rsc.org.

| Challenge | Optimization Strategy | Example | Reference |

|---|---|---|---|

| Catalyst deactivation by pyridine nitrogen | Use of bulky, electron-rich phosphine ligands | Employing ligands like SPhos or RuPhos in couplings of aminopyridines. | nih.gov |

| Poor reactivity of electron-rich pyridines | Selection of highly active catalyst systems and optimization of reaction conditions (temperature, base). | Using potent catalyst systems like CataXCium A Pd G3 for couplings on electron-rich anilines. | nih.gov |

| Side reactions (e.g., protodeborylation) | Careful selection of base and solvent; shorter reaction times. | Minimizing protodeborylation of boronic acids in Suzuki-Miyaura reactions. | nih.gov |

| Inefficient in situ catalyst activation | Controlled reduction of Pd(II) precatalysts. | Designing protocols for the efficient generation of active Pd(0) species. | rsc.org |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 5 Methoxypyridin 2 Amine

Reactivity of the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is a key functional group for introducing molecular diversity. Its reactivity is characteristic of an aryl halide on an electron-deficient pyridine ring, making it amenable to a variety of transformations, particularly those catalyzed by transition metals.

Nucleophilic Substitution Reactions

The bromine atom on the 6-bromo-5-methoxypyridin-2-amine scaffold can be displaced by strong nucleophiles. This nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing new functional groups. For instance, in related bromo-aminopyridine systems, the bromo group can be substituted by nucleophiles like sodium methoxide. nih.gov This type of reaction allows for the replacement of the halogen with oxygen-, nitrogen-, or sulfur-based nucleophiles, significantly altering the compound's properties.

Another relevant example is the synthesis of 2-amino-5-methoxypyridine (B21397) from 2-amino-5-iodopyridine, where a copper powder catalyst facilitates the substitution of the halogen with a methoxy (B1213986) group from sodium methoxide. prepchem.com Although this involves an iodo-analogue, the principle of catalyzed nucleophilic substitution is applicable to bromo-pyridines as well, often requiring specific conditions to proceed efficiently.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations. nih.gov

Suzuki Reaction The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron species. The reaction of bromo-pyridines with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org For close analogues like 5-bromo-2-methylpyridin-3-amine (B1289001), the Suzuki reaction has been successfully employed to synthesize a range of novel pyridine derivatives. nih.gov A common challenge in coupling reactions involving aminopyridines is the potential for the amine group to interfere by coordinating to the palladium catalyst. To circumvent this, the amine is often temporarily protected, for example, as an acetamide, before performing the coupling. nih.gov

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Resulting Structure Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 6-Phenyl-5-methoxypyridin-2-amine derivative |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 6-(4-Methylphenyl)-5-methoxypyridin-2-amine derivative |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 6-(4-Methoxyphenyl)-5-methoxypyridin-2-amine derivative |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 6-(3-Chlorophenyl)-5-methoxypyridin-2-amine derivative |

Data derived from analogous reactions on 5-bromo-2-methylpyridin-3-amine. nih.govresearchgate.net

Sonogashira Reaction The Sonogashira reaction enables the coupling of aryl halides with terminal alkynes to form arylalkynes. wikipedia.orglibretexts.org This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This methodology has been successfully applied to various bromo-pyridine substrates to synthesize alkynyl-pyridines, which are valuable precursors for more complex heterocyclic systems. soton.ac.uknih.gov

| Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temperature, Inert Atmosphere |

| PdCl₂(PPh₃)₂ / CuI | Diethylamine (Et₂NH) | N,N-Dimethylformamide (DMF) | Room Temperature to Mild Heating |

General conditions based on Sonogashira couplings of related bromo-heterocycles. wikipedia.orgsoton.ac.uk

Heck Reaction The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. While specific examples for this compound are not detailed in the reviewed literature, aryl bromides are standard substrates for this transformation, which typically employs a palladium catalyst (like Pd(OAc)₂) and a base to yield substituted pyridyl-alkenes.

Palladium-Catalyzed Amination and Arylation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is highly effective for bromo-heterocycles. In analogous systems, such as 6-bromopurine (B104554) nucleosides, efficient amination is achieved using a palladium acetate (B1210297) catalyst in combination with a specialized phosphine (B1218219) ligand like Xantphos and a base such as cesium carbonate. nih.govnih.gov This strategy allows for the direct introduction of various aryl or alkylamine groups at the 6-position of the pyridine ring. Similarly, palladium-catalyzed C-C bond formation with aryl groups (arylation) can be achieved using related catalytic systems, often with arylboronic acids or other organometallic reagents. rsc.org

| Reaction Type | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Aryl Amination | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene (B28343) |

| Aryl Amination | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |

Catalytic systems based on analogous Buchwald-Hartwig reactions. nih.govnih.gov

Reactivity of the Amine Group

The primary amine group at the 2-position is nucleophilic and provides a second major site for derivatization, enabling the extension of the molecular framework and modulation of the compound's electronic and physical properties.

Acylation and Sulfonylation Reactions

The 2-amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is not only a means of derivatization but is also a common and effective strategy for protecting the amine group during subsequent chemical transformations, particularly palladium-catalyzed cross-coupling reactions where the free amine could otherwise interfere. nih.gov For example, reacting the amine with acetic anhydride (B1165640) yields the N-acetylated derivative. nih.gov In a similar fashion, reaction with sulfonyl chlorides provides stable sulfonamides.

| Reagent | Reaction Type | Product Type | Purpose |

|---|---|---|---|

| Acetic Anhydride | Acylation | Amide (N-acetyl) | Protection/Derivatization |

| Benzoyl Chloride | Acylation | Amide (N-benzoyl) | Derivatization |

| Tosyl Chloride | Sulfonylation | Sulfonamide | Derivatization |

Alkylation and Arylation Reactions

The nitrogen atom of the primary amine can act as a nucleophile to undergo alkylation with alkyl halides, leading to the formation of secondary and tertiary amines. This reaction introduces alkyl chains that can influence the compound's solubility and steric profile.

Furthermore, N-arylation can be achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination, where the aminopyridine itself serves as the nucleophilic amine partner, reacting with a different aryl halide. This creates a diarylamine structure. Care must be taken to control the reaction conditions to favor N-arylation over competing reactions at the C-Br position, often by choosing a more reactive aryl halide as the coupling partner.

Condensation Reactions with Carbonyl Compounds

The 2-amino group of this compound serves as a primary nucleophile, readily participating in condensation reactions with aldehydes and ketones. This reaction typically proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the corresponding N-pyridin-2-yl-imine, commonly known as a Schiff base. The reaction is generally catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the aminopyridine.

The reactivity of the amino group is modulated by the electronic environment of the pyridine ring. The presence of the electron-donating methoxy group (-OCH3) and the amino group (-NH2) itself increases the electron density on the ring and, by extension, the nucleophilicity of the exocyclic amine compared to an unsubstituted 2-aminopyridine (B139424). However, the inductive electron-withdrawing effect of the bromo and methoxy substituents, along with the inherent electron-deficient nature of the pyridine nitrogen, slightly tempers this reactivity.

These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and can act as ligands for metal catalysts. The specific outcomes depend on the nature of the carbonyl compound used.

Table 1: Examples of Condensation Reactions

| Carbonyl Reactant | Expected Product (Schiff Base) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-(6-bromo-5-methoxypyridin-2-yl)-1-phenylmethanimine | Acid catalyst (e.g., p-TsOH), reflux in toluene with Dean-Stark trap |

| Acetone | N-(6-bromo-5-methoxypyridin-2-yl)propan-2-imine | Acid catalyst, moderate heat |

Influence of the Methoxy Group on Pyridine Ring Reactivity

The methoxy group at the C-5 position plays a critical role in dictating the reactivity and regioselectivity of further derivatization of the pyridine ring. Its influence is a combination of electronic and stereoelectronic effects.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org When EAS does occur, it typically directs incoming electrophiles to the C-3 and C-5 positions to avoid forming an unstable intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgyoutube.com

In this compound, the scenario is more complex due to the existing substituents. The reactivity of the two available positions, C-3 and C-4, is determined by the cumulative effects of the -NH2, -OCH3, and -Br groups.

Amino Group (-NH2) at C-2: A powerful activating group that directs ortho and para. It strongly activates the C-3 and C-5 positions.

Methoxy Group (-OCH3) at C-5: An activating group that directs ortho and para. chegg.com It strongly activates the C-4 and C-6 positions.

Bromo Group (-Br) at C-6: A deactivating group that directs ortho and para. It deactivates the entire ring but directs towards C-5.

Pyridine Nitrogen: Deactivates the ring, especially at the C-2, C-4, and C-6 positions.

Considering the available C-3 and C-4 positions, the C-3 position is activated by the powerful amino group. The C-4 position is strongly activated by the methoxy group and deactivated by the pyridine nitrogen. The interplay of these factors suggests that the C-4 position is likely the most nucleophilic and thus the preferred site for electrophilic attack, as the activating effect of the para-methoxy group is substantial. However, reactions at the C-3 position are also plausible due to activation from the adjacent amino group.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Position | Electronic Effect | Ring Activation/Deactivation | Ortho/Para/Meta Director |

|---|---|---|---|---|

| Amino (-NH2) | C-2 | +M > -I | Activating | Ortho, Para |

| Methoxy (-OCH3) | C-5 | +M > -I | Activating | Ortho, Para |

| Bromo (-Br) | C-6 | -I > +M | Deactivating | Ortho, Para |

Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and reactivity, are crucial for understanding the derivatization of this compound. The orientation of the methoxy group is of particular importance. For its electron-donating mesomeric (+M) effect to be maximal, the p-type lone pair orbital on the oxygen atom must be aligned with the π-system of the pyridine ring. This conformational preference influences the local electronic environment and can affect the approach of reagents.

Furthermore, the interaction between the lone pair of the methoxy oxygen and the antibonding orbitals (σ*) of adjacent C-C or C-N bonds can lead to effects analogous to the anomeric effect, potentially influencing bond lengths and reactivity. The interaction between the lone pairs of the adjacent methoxy (C-5) and bromo (C-6) substituents can also create steric hindrance and electronic repulsion, affecting the preferred conformation and the accessibility of nearby sites. In reactions involving the amino group, its lone pair's delocalization into the ring is fundamental to its directing effects and nucleophilicity.

Tandem Reactions and One-Pot Transformations Incorporating this compound

The multifunctional nature of this compound makes it an ideal substrate for tandem reactions and one-pot syntheses, which enhance synthetic efficiency by reducing the number of workup and purification steps. organic-chemistry.org The bromo, amino, and pyridine nitrogen atoms all offer sites for sequential or concurrent reactions.

A prime example of a potential one-pot transformation is a sequential cross-coupling reaction. The C-Br bond at the C-6 position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination. Following an initial cross-coupling at the C-6 position, the amino group at C-2 can be subsequently acylated, alkylated, or used in a condensation reaction to build more complex structures in the same reaction vessel.

For instance, a one-pot Suzuki coupling followed by N-acylation could be envisioned. The initial reaction would couple an arylboronic acid to the C-6 position. Then, without isolating the intermediate, an acylating agent could be added to modify the C-2 amino group. Patent literature demonstrates the use of this compound as a key building block in the synthesis of complex molecules, such as kinase inhibitors, highlighting its utility in multi-step synthetic sequences that are often optimized into one-pot procedures. google.comgoogle.com

Table 3: Hypothetical One-Pot Suzuki/N-Acylation Sequence

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C | 6-Aryl-5-methoxypyridin-2-amine |

Such strategies are central to modern medicinal and materials chemistry for rapidly generating libraries of diverse compounds for screening and development. nih.govresearchgate.net

Applications of 6 Bromo 5 Methoxypyridin 2 Amine As a Synthetic Intermediate

Scaffold for Complex Heterocyclic Synthesischemimpex.combldpharm.com

The structure of 6-bromo-5-methoxypyridin-2-amine is an ideal starting point for the synthesis of more complex heterocyclic compounds. The pyridine (B92270) core is a common motif in bioactive molecules, and the compound's substituents allow for controlled, sequential reactions to build elaborate molecular architectures. chemimpex.com

The bifunctional nature of the aminopyridine moiety is conducive to annulation reactions, where a new ring is fused onto the existing pyridine scaffold. A notable example, though on a related scaffold, is the Hantzsch condensation to form a thiazole (B1198619) C-ring, a process used in the synthesis of complex modulators for medicinal chemistry. nih.gov The amino group at the 2-position and the adjacent ring nitrogen can participate in cyclization reactions with appropriate bifunctional reagents to construct fused bicyclic systems, such as imidazopyridines, which are known to have biological activity. biosynth.com These reactions are fundamental in creating novel heterocyclic frameworks from simple pyridine precursors.

The strategic placement of the bromo, methoxy (B1213986), and amino groups on the pyridine ring enables the synthesis of highly functionalized derivatives. The bromine atom is particularly useful as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. innospk.commdpi.com

In one study, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) was successfully coupled with a variety of arylboronic acids to produce a series of novel, polyfunctionalized pyridine derivatives in moderate to good yields. mdpi.com The research demonstrated that the reaction tolerates both electron-donating and electron-withdrawing substituents on the arylboronic acid partner. mdpi.com Similarly, the bromine atom on this compound can be targeted for nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups. innospk.comnih.gov These transformations are pivotal for generating libraries of compounds for drug discovery and material science applications. chemimpex.cominnospk.com

Table 1: Research Findings on Polyfunctionalized Pyridine Synthesis

| Starting Material Analogue | Reaction Type | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | Synthesis of novel bi-aryl pyridine derivatives in moderate to good yields. | mdpi.com |

| 2,6-Dibromo-3-aminopyridine | Nucleophilic Aromatic Substitution | Sodium methoxide | Formation of a key 6-bromo-2-methoxy-3-aminopyridine intermediate. | nih.gov |

Role in Fine Chemical Synthesisbldpharm.com

As a versatile intermediate, this compound plays a significant role in the fine chemicals industry, which focuses on the production of complex, pure chemical substances in limited quantities. chemimpex.com Its value lies in its ability to be converted into high-value products through multi-step synthetic sequences. innospk.com

The primary application in this area is the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.cominnospk.com The methoxypyridine motif is a key structural component in various compounds developed to target neurological disorders and in enzyme inhibition research. chemimpex.com For instance, a related methoxypyridine B-ring scaffold was identified as a promising component in the development of novel γ-secretase modulators for potential therapeutic use. nih.gov In agricultural chemistry, this compound serves as a building block for advanced herbicides and fungicides, contributing to the creation of effective crop protection products. chemimpex.com

The utility of this compound extends to the field of material science. chemimpex.combldpharm.com The unique electronic and structural properties of its derivatives make them suitable as intermediates for advanced materials. Research into pyridine derivatives synthesized via Suzuki coupling has explored their potential as chiral dopants for liquid crystals, based on computational studies of their molecular electrostatic potential and frontier molecular orbitals. mdpi.com This suggests a role for such compounds in the development of new optical and electronic materials, including OLEDs (Organic Light Emitting Diodes). bldpharm.commdpi.com

Catalytic Applications and Ligand Developmentbldpharm.com

While not typically used as a catalyst itself, the structure of this compound makes it an excellent precursor for the synthesis of specialized ligands for metal catalysis. Pyridine-based ligands are highly valued in catalysis due to their stability and ability to coordinate with a wide range of metals. nih.gov

Research on related aminopyridines has demonstrated their successful use in creating complex ligands. For example, 2-bromo-6-alkylaminopyridines have been synthesized and used as building blocks to construct scaffolded ligands designed to stabilize unique multimetallic complexes known as extended metal atom chains (EMACs). georgiasouthern.edu The synthesis involves the sequential amination of a dibromopyridine, highlighting a pathway where a molecule like this compound could be functionalized to create novel N-donor ligands. georgiasouthern.edu The development of such ligands is crucial for advancing catalytic transformations and creating new metallosupramolecular architectures. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 79491-43-3 | C₆H₇BrN₂O | Main subject of the article |

| 2,6-Dibromo-3-aminopyridine | Not specified | C₅H₄Br₂N₂ | Intermediate in synthesis of methoxypyridine analogs |

| 6-Bromo-2-methoxy-3-aminopyridine | Not specified | C₆H₇BrN₂O | Intermediate for γ-secretase modulators |

| 5-Bromo-2-methylpyridin-3-amine | Not specified | C₆H₇BrN₂ | Starting material for Suzuki coupling reactions |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Not specified | C₈H₉BrN₂O | Intermediate for Suzuki coupling reactions |

| Arylboronic acids | Various | Various | Reagents for Suzuki coupling |

| 2-Bromo-6-alkylaminopyridines | Not specified | Various | Precursors for scaffolded ligands |

| Palladium(IV) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | 14221-01-3 | C₇₂H₆₀P₄Pd | Catalyst for Suzuki coupling |

| Potassium phosphate (B84403) (K₃PO₄) | 7778-53-2 | K₃PO₄ | Base in Suzuki coupling |

Use in Metal-Catalyzed Transformations

The presence of a bromine atom on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds. Research, particularly within patent literature for drug discovery, demonstrates its application in forming complex molecular architectures.

Detailed findings from patent literature reveal its use in both Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of kinase inhibitors. Kinases are a critical class of enzymes, and their inhibitors are a major focus of cancer research and the treatment of other proliferative diseases.

In one such example, this compound was used in a Negishi coupling to synthesize a bicyclic urea-based kinase inhibitor. google.com The reaction involved coupling the bromopyridine with an organozinc reagent in the presence of a palladium catalyst to form a new C-C bond. google.com

Another documented application is in the synthesis of pyrrolo[2,3-b]pyridine-based CDK9 kinase inhibitors, where the compound undergoes a palladium-catalyzed coupling reaction. google.com The reaction was conducted at an elevated temperature and utilized a specialized phosphine (B1218219) ligand to facilitate the transformation. google.com

These examples underscore the utility of this compound as a key intermediate where the bromine atom is strategically replaced to build the core structure of a biologically active molecule. The specific conditions, catalysts, and coupling partners can be tailored to achieve the desired molecular complexity.

Table 1: Examples of Metal-Catalyzed Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst | Conditions | Application | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | (5-(trifluoromethyl)thiazol-2-yl)zinc(II) bromide | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Tetrahydrofuran (THF) | Synthesis of Kinase Inhibitors | google.com |

| Suzuki-type Coupling | Boronate ester derivative | [1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride | 100°C, 12 hours | Synthesis of CDK9 Kinase Inhibitors | google.com |

| Suzuki Coupling | Arylboronic Acids (General Method) | Palladium(0) tetrakis(triphenylphosphine) | Cesium Carbonate, 1,4-Dioxane/Water | Synthesis of Biarylamide Derivatives | google.com |

Design of Novel Ligands based on the Pyridine Scaffold

The molecular structure of this compound possesses inherent features that make it an attractive scaffold for the design of novel ligands for metal catalysis. The 2-aminopyridine (B139424) moiety is a classic bidentate chelating unit, capable of coordinating to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen, forming a stable five-membered ring. This chelating ability is a cornerstone of coordination chemistry and ligand design.

The substituents on the pyridine ring—the bromo and methoxy groups—offer valuable opportunities for further modification. The bromine atom can be replaced through various cross-coupling reactions, allowing for the attachment of other functional groups. These groups can be used to tune the steric and electronic properties of the resulting ligand, which in turn influences the activity, selectivity, and stability of the metal catalyst it coordinates to. The methoxy group also modulates the electronic profile of the pyridine ring and can influence the binding affinity of the ligand.

Despite this high potential, a review of published scientific and patent literature does not readily yield specific examples of this compound being directly converted into a ligand for the purpose of facilitating catalytic transformations. While the aminopyridine core is a common feature in many well-known ligands, the specific application of this particular substituted pyridine as a ligand precursor is not extensively documented. Therefore, its role in this context remains largely one of potential rather than established application.

Research in Medicinal Chemistry and Drug Discovery Featuring 6 Bromo 5 Methoxypyridin 2 Amine

Building Block for Bioactive Moleculeschemimpex.commdpi.com

The utility of 6-Bromo-5-methoxypyridin-2-amine in drug discovery is primarily as a structural scaffold or key intermediate. chemimpex.com Its chemical features, including favorable reactivity and stability, allow for its incorporation into larger, more complex molecules with potential therapeutic value. chemimpex.com

A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. This compound serves as an important building block in the development of new pharmacophores, a role that highlights its importance in the drug discovery and development process. chemimpex.com The presence of the bromine atom provides a reactive site for cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The amine and methoxy (B1213986) groups can also be modified or can serve as key interaction points with biological targets. Synthetic routes are often convergent, where different fragments of a target molecule are prepared separately and then combined, and intermediates like this compound are crucial in such strategies. nih.gov For instance, in the development of inhibitors for SLACK potassium channels, similar amino-heterocyclic intermediates are reacted with other chemical fragments to produce a library of target compounds for biological testing. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By synthesizing a series of related molecules, or analogs, researchers can identify which parts of a molecule are essential for its function.

In one study focusing on inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a protein associated with cancer, a 6-bromo analog served as a key intermediate. nih.gov This intermediate itself demonstrated good inhibitory potency against EZH2, but it did not show significant activity against the related protein EZH1. nih.gov This finding underscores the importance of specific structural features for biological selectivity. Computational studies suggested the bromo group could act as a hydrogen bond acceptor, an interaction that contributes to its binding within the target protein. nih.gov

| Study Focus | Compound Series | Key SAR Finding | Reference |

| EZH2/EZH1 Inhibitors | Indazole derivatives | The 6-bromo intermediate showed potent and selective inhibition of EZH2 over EZH1, with the bromo group acting as a hydrogen bond acceptor. | nih.gov |

| Bcl-2 Protein Antagonists | 4H-chromene derivatives | The 6-bromo substituent was found to be non-essential for bioactivity and could be replaced by other groups to increase potency. | nih.gov |

Therapeutic Target Areas Under Investigationchemimpex.com

The versatility of this compound as a building block has allowed researchers to explore its potential in developing treatments for a range of diseases. chemimpex.com Its application has been noted in the synthesis of compounds with potential therapeutic uses against neurological disorders, inflammation, and cancer. chemimpex.com

The compound serves as a significant intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com While specific drug candidates are not detailed in the available literature, its role as a foundational element in this area of pharmaceutical development is recognized. chemimpex.com

Researchers have utilized this compound to synthesize compounds with potential anti-inflammatory properties. chemimpex.com The development of novel anti-inflammatory agents is a critical area of research, and this compound provides a scaffold for creating new molecules that can be tested for efficacy in this domain. chemimpex.comnih.gov

The development of anti-cancer agents is one of the most prominent applications of this compound. chemimpex.com The compound has been used as an intermediate in the synthesis of molecules targeting various mechanisms involved in cancer progression. chemimpex.comnih.gov

For example, as mentioned previously, an intermediate containing the 6-bromo-pyridine structure was investigated for its inhibitory effects on EZH2, a catalytic subunit of a protein complex often hyperactive in many human cancers. nih.gov The inhibition of this complex has emerged as a promising therapeutic approach for certain cancers. nih.gov Additionally, research into new cytotoxic agents has led to the design and synthesis of 6-bromo quinazoline (B50416) derivatives, which have shown antiproliferative activity against cancer cell lines. nih.gov These studies highlight the ongoing efforts to create novel cancer therapies derived from bromo-substituted heterocyclic scaffolds. nih.gov

| Therapeutic Area | Application of this compound | Specific Research Example | Reference |

| Neurological Disorders | Serves as a key intermediate in the synthesis of potential drug candidates. | Used in pharmaceutical development for drugs targeting neurological disorders. | chemimpex.com |

| Inflammation | Used as a building block to create novel compounds for anti-inflammatory testing. | Synthesis of potential anti-inflammatory agents. | chemimpex.com |

| Cancer | Used as an intermediate to synthesize cytotoxic agents and enzyme inhibitors. | Synthesis of EZH2 inhibitors and 6-bromo quinazoline derivatives. | chemimpex.comnih.govnih.gov |

Exploration of Anti-bacterial and Anti-fungal Properties (for related compounds)

Interactive Data Table: Antimicrobial Activity of a Related Heterocyclic Compound (ATMC)

| Microorganism | Type | Zone of Inhibition (mm) |

| Escherichia coli | Bacterium | 15-22 |

| Pseudomonas aeruginosa | Bacterium | 15-22 |

| Klebsiella pneumoniae | Bacterium | 15-22 |

| Proteus vulgaris | Bacterium | 15-22 |

| Staphylococcus aureus | Bacterium | 15-22 |

| Aspergillus niger | Fungus | Strong Inhibition |

| Candida albicans | Fungus | Strong Inhibition |

Prodrug Design and Metabolism Studies (Implied by drug development focus)

Strategies for Enhancing Bioavailability and Efficacy

The development of a successful therapeutic agent often requires overcoming challenges related to its pharmacokinetic properties, such as poor solubility or low bioavailability. Prodrug design is a well-established strategy to address these limitations. nih.govnih.govmdpi.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. mdpi.com This approach can be used to enhance properties like aqueous solubility, lipophilicity, and membrane permeability. nih.govyoutube.com

For a compound like this compound, which serves as a building block in pharmaceutical development, prodrug strategies could be employed for its derivatives to improve their drug-like properties. chemimpex.com Common strategies include the attachment of hydrophilic moieties, such as phosphates or amino acids, to increase water solubility, or lipophilic groups to enhance membrane transport. nih.govyoutube.com For example, the bioavailability of the antiviral drug acyclovir (B1169) was significantly improved from 15-20% to 55% through its valyl ester prodrug, valacyclovir, which is recognized by the PepT1 transporter. nih.gov Similarly, attaching amino acids or dipeptides to a parent drug can facilitate active transport across the intestinal epithelium, thereby increasing oral absorption. mdpi.com The choice of the pro-moiety is critical and depends on the specific physicochemical challenges of the parent drug and the desired therapeutic outcome. nih.gov

Investigation of Metabolic Pathways

In a different context, the metabolism of bromazepam, a benzodiazepine, results in the formation of metabolites like 2-(2-amino-5-bromobenzoyl)pyridine (B195683) (ABBP). nih.gov Further metabolism of ABBP in animal models showed that it can be reduced to 2-amino-5-bromo-2'-azabenzhydrol. nih.gov These examples highlight common metabolic transformations for compounds containing bromo- and amino-substituted aromatic rings. For this compound, potential metabolic pathways could include N-acetylation of the amino group, O-demethylation of the methoxy group, and potential hydroxylation of the pyridine (B92270) ring, followed by conjugation reactions such as glucuronidation or sulfation to facilitate excretion. Interspecies differences in metabolism are also a critical consideration, as observed in the study of 2C-B where a specific metabolite was only formed in mouse hepatocytes. nih.govresearchgate.net

Receptor Interaction Studies

Molecular Recognition and Binding Affinity

The therapeutic effect of a drug is contingent on its interaction with specific biological targets, such as receptors or enzymes. The molecular structure of this compound, with its bromine atom, methoxy group, and amino group on a pyridine scaffold, provides multiple points for potential interactions with a receptor's binding site. chemimpex.commatrix-fine-chemicals.com These interactions can include hydrogen bonding (from the amino and methoxy groups), halogen bonding (from the bromine atom), and π-π stacking (from the pyridine ring). The specific nature and strength of these interactions determine the binding affinity of the compound for its target. While specific binding affinity data for this compound is not widely published, the principles of molecular recognition suggest that derivatives of this compound could be designed to bind with high affinity and selectivity to a variety of therapeutic targets.

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. researchgate.net Docking studies on related aminopyridine derivatives have been performed to elucidate their binding modes. For example, a computational study on 2-Amino-5-Methyl Pyridine reported a binding energy of -3.32 kcal/mol with its target receptor, indicating a favorable interaction. researchgate.net

For this compound, docking simulations could be employed to predict its binding pose and affinity for various protein targets. Such studies would involve generating a 3D model of the compound and docking it into the binding site of a receptor of interest. The results would provide insights into the key amino acid residues involved in the interaction and could guide the rational design of more potent and selective analogs. The docking scores and predicted binding modes can then be used to prioritize compounds for synthesis and biological evaluation.

Utility in Biochemical and Proteomics Research

Reagent for Protein Modification and Enrichment

Based on available research, there is no significant evidence to suggest that 6-bromo-5-methoxypyridin-2-amine is directly used as a reagent for the general modification or enrichment of proteins.

Current scientific literature does not indicate the use of this compound for the specific labeling of cysteine residues in proteins.

There are no documented applications of this compound in proteomic profiling studies.

Enzyme Inhibition Studies

While direct enzyme inhibition studies featuring this compound as the primary agent are not prominent, its derivatives are central to the research of enzyme inhibitors. cymitquimica.com

There is a lack of available research detailing the use of this compound as a tool to elucidate the mechanism of action of enzymes.

The most significant contribution of this compound to biochemical research is its role as a precursor in the development of potent and selective enzyme modulators, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.

The chemical structure of this compound makes it an ideal starting point for the synthesis of compounds that can interact with the active site of kinases. Researchers have utilized this compound in the synthesis of various kinase inhibitors, including:

CDK9 Kinase Inhibitors : It has been used as a reactant in the synthesis of pyrrolo[2,3-b]pyridine derivatives that act as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). google.com CDK9 is involved in the regulation of transcription and is a target for anti-cancer therapies. google.com

JAK2 Inhibitors : The compound is a key intermediate in the creation of bicyclic ureas designed to modulate the activity of Janus Kinase 2 (JAK2), another important target in cancer therapy. google.com

PKMYT1 Inhibitors : It has been employed in the synthesis of biarylamide derivatives that inhibit the Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). google.com

The following table provides a summary of enzyme modulators developed using this compound as a starting material.

| Starting Material | Resulting Inhibitor Class | Target Enzyme | Therapeutic Area |

| This compound | Pyrrolo[2,3-b]pyridine derivatives | CDK9 | Cancer |

| This compound | Bicyclic ureas | JAK2 | Cancer |

| This compound | Biarylamide derivatives | PKMYT1 | Cancer |

Investigating Biological Pathways

The contribution of this compound to the investigation of biological pathways is indirect. By serving as a synthetic precursor to specific enzyme inhibitors, it enables the creation of tools used to probe the function of these enzymes in cellular processes. For instance, the development of CDK9 inhibitors from this compound allows researchers to study the role of the CDK9 pathway in cancer progression. google.com

Perturbation of Cellular Processes with Derivatives

The strategic modification of the this compound core has led to the creation of potent and selective inhibitors of key cellular enzymes, particularly protein kinases. These derivatives are instrumental in dissecting signaling pathways and understanding their role in disease, most notably in cancer. By inhibiting specific kinases, researchers can observe the downstream effects on cellular processes such as proliferation, survival, and metabolism.

A significant area of research involves the development of dual inhibitors that can target multiple components of a signaling pathway simultaneously. For instance, derivatives of a structurally related compound, 5-bromo-2-methoxypyridin-3-amine, have been synthesized and evaluated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The PI3K/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.

The synthesis of these inhibitors often involves a scaffold-hopping strategy, where the core aminopyridine structure is combined with various aromatic skeletons. nih.gov The biological activity of these derivatives is highly dependent on the nature and position of the substituents. For example, in a series of sulfonamide methoxypyridine derivatives, the introduction of different amide substituents at a specific position on an oxazole (B20620) ring had a crucial effect on the enzyme inhibitory activity. nih.gov Compounds with N-alkyl amides of moderate size, such as isopropyl and cyclopropyl (B3062369) groups, demonstrated the most potent inhibitory activity, suggesting that the volume and nature of the substituent are critical for optimal interaction with the target enzymes. nih.gov

Table 1: Impact of N-Alkyl Amide Substituents on PI3Kα Inhibitory Activity

| Compound | Substituent (R) | PI3Kα IC₅₀ (nM) |

|---|---|---|

| 22f | Isopropyl | 1.8 |

| 22g | Cyclopropyl | 2.5 |

| 22e | Ethyl | 7.9 |

| 22d | Methyl | 15.3 |

Data synthesized from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov

This targeted perturbation of cellular processes by synthetically derived inhibitors allows for a detailed investigation of the specific roles of enzymes like PI3K and mTOR in both normal physiology and pathological states.

Tools for Pathway Elucidation

Beyond direct perturbation, derivatives of this compound can be fashioned into sophisticated probes for the elucidation of complex cellular pathways, a cornerstone of proteomics research. These molecular tools are designed to identify and quantify the interactions of small molecules with proteins within a native biological context.

One powerful approach is the use of chemical proteomics, which employs affinity-based probes to capture and identify protein targets of a specific compound. biorxiv.org Derivatives of a lead inhibitor can be synthesized with a linker arm that allows for their immobilization on a solid support, creating an affinity matrix. nih.gov This matrix can then be used to "fish" for interacting proteins from cell lysates. By analyzing the captured proteins using mass spectrometry, researchers can identify the direct and indirect targets of the parent compound. nih.gov

Furthermore, these derivatives can be developed into photoaffinity probes. These probes are equipped with a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby interacting proteins. nih.govchemrxiv.org This technique allows for the permanent labeling of target proteins within a complex proteome, facilitating their identification and characterization. The design of these probes is critical, as the addition of the photoreactive group and a reporter tag (like biotin (B1667282) for enrichment) must not significantly hinder the probe's ability to bind to its intended targets. nih.govchemrxiv.org

The versatility of the aminopyridine scaffold also lends itself to the development of fluorescent probes. By incorporating a fluorophore into the derivative's structure, researchers can visualize the localization and dynamics of the compound within living cells. A "click-and-probing" strategy can be employed, where an azide-modified aminopyridine derivative is introduced into a biological system. mdpi.com This derivative can then be "clicked" onto a fluorescent reporter molecule via a bioorthogonal reaction, allowing for the specific labeling and imaging of the target-bound probe. mdpi.com Such tools are invaluable for studying the spatial and temporal regulation of cellular pathways.

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methoxypyridin-3-amine |

| Phosphatidylinositol 3-kinase (PI3K) |

| Mammalian target of rapamycin (mTOR) |

| Sulfonamide methoxypyridine |

Theoretical and Computational Investigations of 6 Bromo 5 Methoxypyridin 2 Amine and Its Derivatives

Quantum Mechanical Studies

Quantum mechanical studies, particularly Density Functional Theory (DFT), offer a powerful lens to examine the intricacies of molecular systems. These methods are instrumental in predicting the electronic structure and reactivity of molecules like 6-bromo-5-methoxypyridin-2-amine.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For example, in the analysis of a derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the HOMO and LUMO energies were calculated to be -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. nih.gov This value provides insight into the molecule's charge transfer characteristics. Similarly, for 6-amino-3-bromo-2-methylpyridine, the calculated HOMO-LUMO energies were -6.2056 eV and -1.2901 eV, indicating the potential for intramolecular charge transfer. researchgate.net The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 |

| 6-amino-3-bromo-2-methylpyridine | -6.2056 | -1.2901 | 4.9155 |

Table 1: Frontier Molecular Orbital Energies and Gaps for Pyridine (B92270) Derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. nih.govresearchgate.net

In studies of related heterocyclic compounds, MEP analysis has been used to pinpoint the most reactive parts of the molecule. nih.gov For instance, in benzimidazole (B57391) derivatives, negative regions are often localized over electronegative atoms like oxygen in carbonyl groups, while positive regions are found on other parts of the structure. nih.gov For this compound, the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group would be expected to be regions of high electron density, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the regions around the bromine atom might exhibit a more positive potential.

Reactivity Indices and Dipole Moment Calculations

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. nih.gov Hardness indicates resistance to deformation of the electron cloud, while electrophilicity measures the ability of a molecule to accept electrons. These indices are crucial for predicting how a molecule will behave in a chemical reaction.

| Compound | Electronegativity (χ) | Hardness (η) | Electrophilicity (ω) | Softness (σ) |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine | 1.9237 | 1.1795 | 1.5644 | 0.8477 |

Table 2: Calculated Global Reactivity Descriptors for a Pyridine Derivative. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and stability that are not captured by static quantum mechanical calculations.

Conformational Analysis and Stability

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and identifying their most stable conformations. For molecules with rotatable bonds, such as the methoxy group in this compound, multiple conformations can exist. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the barriers to their interconversion.

For example, in a study of a related imidazopyridine derivative, the 5-bromopentyl chain was observed to adopt a specific orientation. nih.gov The stability of different conformers is influenced by a variety of intramolecular interactions, such as hydrogen bonds and steric hindrance. Understanding the preferred conformation is critical as it can significantly impact the molecule's biological activity and its interactions with other molecules.

Intermolecular Interactions and Solvent Effects

Detailed studies on the intermolecular interactions and the influence of solvents on this compound have not been reported. However, computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are standard approaches for such investigations.

For similar bromo-substituted heterocyclic compounds, research has shown that intermolecular interactions are often governed by a combination of hydrogen bonding and van der Waals forces. Specifically, interactions involving the bromine atom (H⋯Br/Br⋯H contacts) and hydrogen atoms (H⋯H contacts) typically play a significant role in the crystal packing of such molecules. The presence of the amino and methoxy groups would be expected to introduce specific hydrogen bonding capabilities and dipole-dipole interactions.

The effect of solvents on the conformational stability and electronic properties of this compound would likely be investigated using computational models that simulate different solvent environments. These studies would be crucial for understanding its behavior in solution, which is relevant for its application in chemical synthesis.

Molecular Docking and Drug Design Simulations

While this compound is used in the synthesis of potential therapeutic agents, specific molecular docking and virtual screening studies for this compound and its direct derivatives are not found in the reviewed literature. The following sections describe the potential applications in drug design simulations.

Prediction of Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For a derivative of this compound, this process would involve defining the structure of the ligand and the target protein's binding site. The docking algorithm would then explore various conformations and orientations of the ligand within the binding site, scoring them based on factors like intermolecular interactions, shape complementarity, and desolvation penalties.

The predicted binding mode would highlight key interactions, such as hydrogen bonds between the amino or methoxy groups and amino acid residues of the protein, as well as potential halogen bonds involving the bromine atom. This information is critical for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors.

Virtual Screening Applications

The this compound scaffold could be utilized in virtual screening campaigns to identify new lead compounds for a specific biological target. In a typical workflow, a large library of virtual compounds containing this scaffold would be docked into the active site of a target protein. The compounds would be ranked based on their predicted binding affinity.

This approach allows for the rapid and cost-effective screening of vast chemical spaces to prioritize a smaller, more manageable number of compounds for experimental testing. The selection of derivatives of this compound for synthesis and biological evaluation would be guided by the docking scores and the analysis of the predicted binding modes.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

While specific experimental data for 6-Bromo-5-methoxypyridin-2-amine is not extensively documented in publicly available literature, the expected ¹H NMR spectrum can be predicted based on its chemical structure. The spectrum would feature distinct signals corresponding to the amine, methoxy (B1213986), and pyridine (B92270) ring protons.